
(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with a unique structure. Boronic acids are versatile compounds known for their reactivity in organic synthesis and medicinal chemistry. This specific compound features a trifluoromethyl group and a cyclopropyl ring attached to a pyridine core, making it interesting for various applications.
准备方法
Synthetic Routes: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 3-cyclopropylpyridine with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base (such as sodium hydroxide or potassium carbonate). The boron atom coordinates to the pyridine nitrogen, forming the boronic acid.
Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide). After purification, the product can be obtained as a white solid.
Industrial Production: While academic laboratories often use small-scale syntheses, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification methods ensures efficient production.
化学反应分析
Reactivity: “(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” participates in various chemical reactions:
Cross-Coupling Reactions:
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction, modifying its reactivity.
Substitution Reactions: The boron atom can be replaced by other nucleophiles, leading to new derivatives.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Oxidation: Oxone, mCPBA, or other oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles (e.g., Grignard reagents, amines).
Major Products: The major products depend on the specific reaction. For example, coupling with aryl halides yields arylboronic acids, which find applications in drug discovery and materials science.
科学研究应用
Chemistry:
Catalysis: Boronic acids are catalysts in organic transformations.
Drug Discovery: Boronic acids feature in drug design due to their interactions with proteases and other enzymes.
Materials Science: They contribute to the synthesis of functional materials.
Proteasome Inhibitors: Boronic acids are used in proteasome inhibitors for cancer treatment.
Fluorescent Probes: Modified boronic acids serve as fluorescent probes for glucose sensing.
Fine Chemicals: Used in the synthesis of pharmaceutical intermediates.
Agrochemicals: Boronic acids play a role in crop protection.
作用机制
The compound’s mechanism of action depends on its specific application. For proteasome inhibitors, it binds to the active site of the proteasome, preventing protein degradation. In glucose sensing, it interacts with glucose, leading to fluorescence changes.
相似化合物的比较
While there are other boronic acids, the trifluoromethyl-substituted cyclopropylpyridine moiety sets this compound apart. Similar compounds include arylboronic acids and other heterocyclic boronic acids.
: Example reference. : Another reference. : Yet another reference.
属性
分子式 |
C9H9BF3NO2 |
|---|---|
分子量 |
230.98 g/mol |
IUPAC 名称 |
[2-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)6-3-7(10(15)16)8(14-4-6)5-1-2-5/h3-5,15-16H,1-2H2 |
InChI 键 |
AAEGBUCXRCCILK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CN=C1C2CC2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


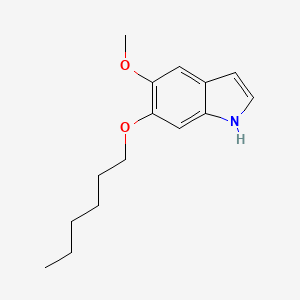

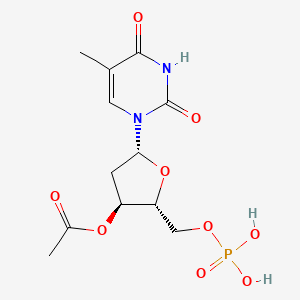
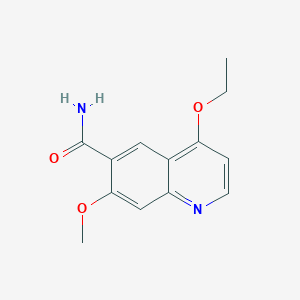
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
![2,4-Diamino-6-[(3,4-dimethylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12924353.png)
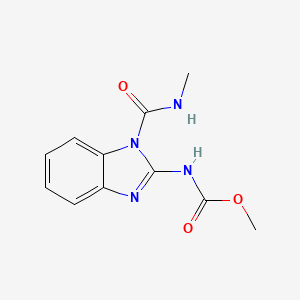

![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
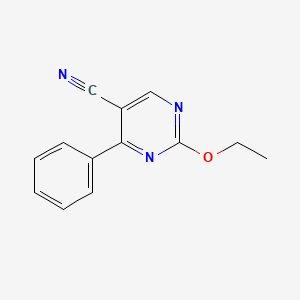
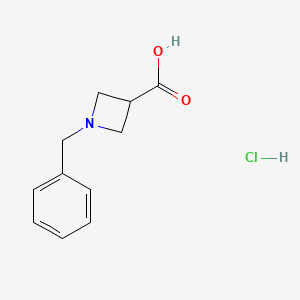
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
